3-Chloro-2-hydroxy Madol
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-2-hydroxy Madol involves several steps. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pressures to ensure the correct formation of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and purity of the final product.
Chemical Reactions Analysis
3-Chloro-2-hydroxy Madol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Chloro-2-hydroxy Madol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in industrial processes for the production of various chemical products .
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy Madol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
3-Chloro-2-hydroxy Madol can be compared to other similar compounds, such as 3-Chloro-2-hydroxypropyl trimethyl ammonium chloride and other halogenated derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C20H33ClO2 |
---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
(2S,3S,10S,13S,17S)-3-chloro-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-2,17-diol |
InChI |
InChI=1S/C20H33ClO2/c1-18-11-17(22)16(21)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-17,22-23H,4-11H2,1-3H3/t12?,13?,14?,15?,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
BPFOOKRHYPYFSE-VINUVIBHSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(C[C@@H]([C@H](C4)Cl)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(C4)Cl)O)C |
Origin of Product |
United States |
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